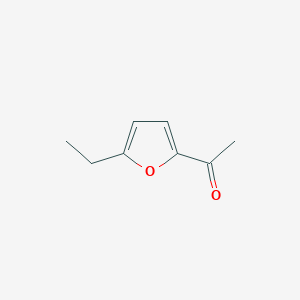

1-(5-Ethylfuran-2-yl)ethanone

描述

Fundamental Significance of Furanic Scaffolds in Contemporary Chemical Science

The furan (B31954) nucleus is a versatile building block in organic synthesis and medicinal chemistry. numberanalytics.comutripoli.edu.ly Its aromaticity, though less pronounced than that of benzene, allows for a range of chemical transformations. numberanalytics.com Furan and its derivatives are utilized in the production of resins, adhesives, and other materials. numberanalytics.com Furthermore, they serve as precursors to a variety of specialty chemicals. dtic.mil

In the field of medicinal chemistry, the furan scaffold is of particular interest due to its presence in numerous biologically active compounds. utripoli.edu.lyijabbr.com Furan derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties. wisdomlib.orgutripoli.edu.lyijabbr.com The incorporation of a furan ring can significantly influence a molecule's biological profile. ijabbr.com The development of new synthetic methodologies and the exploration of furan-based compounds as bioisosteres for other aromatic systems are active areas of research. ijabbr.com

The production of some furanic compounds, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), from biomass has positioned them as key platform molecules in the transition towards a more sustainable chemical industry. dtic.milijabbr.com These bio-derived furans can be converted into a range of valuable chemicals, including solvents, biofuels, and monomers for polymers. dtic.milijabbr.com

Academic Context and Research Landscape of 1-(5-Ethylfuran-2-yl)ethanone

This compound, also known as 2-acetyl-5-ethylfuran, is a specific furan derivative that has garnered attention within the scientific community. chemnet.com The compound is characterized by a furan ring substituted with an ethyl group at the 5-position and an acetyl group at the 2-position. This particular arrangement of functional groups contributes to its distinct chemical properties and potential applications.

Research into this compound primarily revolves around its role as a building block in organic synthesis for creating more complex molecules. It is also investigated for its potential biological activities, with studies exploring its antimicrobial and anti-inflammatory properties. The compound's molecular structure and reactivity make it a subject of interest for developing new synthetic methods and for its potential inclusion as a pharmacophore in drug discovery programs.

The synthesis of this compound is a key area of study. One common method for its preparation is the Friedel-Crafts acylation of 2-ethylfuran (B109080) with acetic anhydride (B1165640) or ethanoyl chloride, often in the presence of a Lewis acid catalyst like aluminum chloride. Researchers continue to explore and optimize synthetic routes to this and related furanic ketones.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 24119-98-0 |

| Molecular Formula | C₈H₁₀O₂ |

| Molecular Weight | 138.16 g/mol |

| Boiling Point | 219.7°C at 760 mmHg |

| Density | 1.011 g/cm³ |

| Flash Point | 94.5°C |

| Refractive Index | 1.47 |

| InChI Key | XTEXFYLWOKPGFE-UHFFFAOYSA-N |

Structure

3D Structure

属性

IUPAC Name |

1-(5-ethylfuran-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-3-7-4-5-8(10-7)6(2)9/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTEXFYLWOKPGFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(O1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20297773 | |

| Record name | 1-(5-ethylfuran-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20297773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24119-98-0 | |

| Record name | NSC117921 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117921 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(5-ethylfuran-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20297773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 5 Ethylfuran 2 Yl Ethanone and Analogous Furanone Structures

Chemo-catalytic and Organic Synthesis Strategies

Modern organic synthesis has produced a diverse toolkit for the construction of the furan (B31954) ring. These methods often rely on transition-metal catalysis to achieve high efficiency, selectivity, and functional group tolerance.

Catalytic Approaches to Furan Ring Construction and Functionalization

The construction of the furan ring can be achieved through various catalytic cyclization and cycloaddition strategies. Transition metals such as gold, palladium, copper, and cobalt play a pivotal role in these transformations.

Gold and Platinum Catalysis: Gold catalysts, often in combination with other metals, are effective for synthesizing substituted furans. organic-chemistry.org For instance, a one-pot, three-step reaction cascade using triazole-gold (TA-Au) and copper catalysts can produce di-, tri-, and tetrasubstituted furans from simple starting materials. organic-chemistry.org Gold nanoparticles supported on titanium dioxide (Au/TiO₂) have been shown to catalyze the cycloisomerization of conjugated allenones into furans under very mild conditions. organic-chemistry.org Platinum catalysts are also utilized in the reaction of propargylic oxiranes to yield highly substituted furans. organic-chemistry.orghud.ac.uk

Palladium Catalysis: Palladium-catalyzed reactions offer efficient routes to furan derivatives. A notable example is the synthesis of 2,5-disubstituted furans from enyne acetates in the presence of a Lewis acid. organic-chemistry.org Furthermore, palladium catalysis enables highly efficient cascade reactions of aryloxy-enynes with aryl halides to produce 2,3,4-trisubstituted furans. organic-chemistry.org

Copper Catalysis: Copper catalysts are versatile for furan synthesis. Copper(II)-catalyzed cyclization of silyl (B83357) enol ethers with α-diazo-β-ketoesters provides a pathway to 2,3,5-trisubstituted furans. organic-chemistry.org Another approach involves a copper-catalyzed intramolecular O-vinylation of ketones with vinyl bromides to access a range of substituted furans. hud.ac.uk

Cobalt-Based Metalloradical Catalysis: A novel approach involves the use of Co(II)-porphyrin complexes to catalyze the metalloradical cyclization of alkynes with α-diazocarbonyls. organic-chemistry.orgnih.govusf.edu This method operates under neutral and mild conditions, affording polyfunctionalized furans. nih.govusf.edu The reaction proceeds through a tandem radical addition of Co(III)-carbene radicals with alkynes. organic-chemistry.orgacs.org

A summary of various catalytic systems for furan synthesis is presented below.

| Catalyst System | Starting Materials | Product Type | Key Features |

| Triazole-Gold (TA-Au) / Copper | Various simple precursors | Di-, tri-, and tetrasubstituted furans | One-pot, three-step cascade reaction. organic-chemistry.org |

| Palladium / Lewis Acid | Enyne acetates | 2,5-disubstituted furans | Highly efficient synthesis. organic-chemistry.org |

| Copper(II) | Silyl enol ethers, α-diazo-β-ketoesters | 2,3,5-trisubstituted furans | Versatile for producing 1,4-diketone surrogates. organic-chemistry.org |

| [Co(P1)] (Cobalt-porphyrin complex) | α-diazocarbonyls, terminal alkynes | Polyfunctionalized furans | High functional group tolerance, complete regioselectivity. organic-chemistry.orgnih.govacs.org |

| InCl₃ | Propargylic oxiranes | 2,3,5-trisubstituted furans | Mild and efficient cycloisomerization. organic-chemistry.orghud.ac.uk |

Regioselective Functionalization of Furan Systems

Achieving regioselectivity is a critical challenge in the synthesis of multisubstituted furans. Several modern catalytic systems have been developed to address this issue, allowing for precise control over the substitution pattern of the furan ring.

A prominent example is the Co(II)-based metalloradical catalytic system, which enables the cyclization of alkynes with diazocarbonyls to produce polyfunctionalized furans with complete regioselectivity. nih.govusf.eduacs.org This method is tolerant of a wide array of functional groups, including halogens, and unprotected hydroxyl and aldehyde groups, which is a significant advantage over many ionic processes. organic-chemistry.orgacs.org For instance, the cyclization of 2-formylphenylacetylene with various diazo reagents using a [Co(P1)] catalyst can yield aldehyde-containing furans in up to 96% yield. nih.govacs.org

Lewis acid-catalyzed [4+1] annulation represents another facile and efficient protocol for the regioselective construction of functionalized polycyclic fused furans. acs.org This transition-metal-free methodology provides a rapid synthetic route to diversely oriented polycyclic furans and can also be applied to the synthesis of multisubstituted furans from acyclic β-enamine carbonyls and α-diazoacetates. acs.org

Palladium-catalyzed cascade reactions of aryloxy-enynes with aryl halides also offer a regioselective pathway to 2,3,4-trisubstituted furans in very good yields under mild conditions. organic-chemistry.org Similarly, a copper(I)-catalyzed domino reaction of 2,3-dibromo-1-propenes with β-ketoesters provides a highly regioselective route to 2,3,5-trisubstituted furans. organic-chemistry.org

Contemporary Reagent Applications in 1-(5-Ethylfuran-2-yl)ethanone Synthesis

The most common method for synthesizing this compound is the Friedel-Crafts acylation of 2-ethylfuran (B109080). This classic electrophilic aromatic substitution involves reacting 2-ethylfuran with an acylating agent like ethanoyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction proceeds through the formation of an acylium ion, which then attacks the electron-rich furan ring, preferentially at the 2-position.

Beyond this traditional method, modern synthetic strategies often employ more sophisticated reagents to construct the furan ring with the desired substitution pattern already in place. The cobalt-catalyzed metalloradical cyclization, for example, utilizes α-diazocarbonyls and terminal alkynes as key reagents. organic-chemistry.orgnih.gov This approach allows for the incorporation of diverse functionalities and has been successfully applied to construct complex O-biheterocycles and α-oligofurans through iterative processes. organic-chemistry.orgnih.gov

Other contemporary reagents used in the synthesis of analogous furan structures include:

α-Diazo-β-ketoesters and silyl enol ethers: Used in copper-catalyzed reactions to form 2,3,5-trisubstituted furans. organic-chemistry.org

Propargylic oxiranes: These are versatile precursors that can be converted to highly substituted furans using platinum or indium catalysts. organic-chemistry.orghud.ac.uk

Enyne acetates: Substrates for palladium-catalyzed synthesis of 2,5-disubstituted furans. organic-chemistry.org

Biocatalytic and Chemoenzymatic Pathways

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes and whole-cell systems are increasingly being explored for the production of furan derivatives under mild and environmentally friendly conditions.

Enzyme-Mediated Transformations in Furan Chemistry

Enzymes, particularly lipases, oxidases, and transferases, are powerful tools for synthesizing and modifying furan-based compounds. These biocatalysts offer high selectivity and operate under mild conditions, reducing energy consumption and the formation of toxic byproducts. acs.orgmdpi.com

Lipases: Lipases, such as Candida antarctica lipase (B570770) B (CalB), are widely used for the synthesis of furan-based polyesters through polycondensation reactions. acs.orgacs.org They can catalyze the reaction between furan-based monomers like dimethyl furan-2,5-dicarboxylate (B1257723) and various diols. acs.org Lipases have also been employed in one-pot, three-component reactions to synthesize tetrasubstituted furans. mdpi.com

Oxidases: Biocatalytic oxidation is a key strategy for converting biomass-derived furans into valuable carboxylic acids. For example, 5-(hydroxymethyl)furfural (HMF) can be oxidized to 2,5-furandicarboxylic acid (FDCA) using HMF oxidase. acs.orgrug.nl

Peroxidases and Ketoreductases: A fully biocatalytic Achmatowicz rearrangement, a powerful transformation for converting furans into pyranones, has been developed. frontiersin.org This has been achieved in a one-pot system combining a chloroperoxidase, an oxidase, and a ketoreductase to produce stereochemically defined oxa-spirolactones from furan precursors. acs.org

Glucosyltransferases: These enzymes can be used to modify furanones, such as sotolone and furaneol, by attaching a glucose molecule. nih.gov This glucosylation can alter the properties of the furanone, for instance, by rendering the highly odorous compounds odorless. nih.gov

The table below summarizes some enzyme-mediated transformations in furan chemistry.

| Enzyme Class | Example Enzyme | Transformation | Substrate(s) | Product(s) |

| Lipase | Candida antarctica lipase B (CalB) | Polycondensation | Dimethyl furan-2,5-dicarboxylate, Diols | Furan-based polyesters |

| Oxidase | HMF oxidase | Oxidation | 5-(hydroxymethyl)furfural (HMF) | 2,5-Furandicarboxylic acid (FDCA) |

| Peroxidase/Ketoreductase | Chloroperoxidase, Alcohol dehydrogenase | Oxidative Rearrangement | Hydroxy-functionalized furans | Spirolactone building blocks |

| Glucosyltransferase | Plant-derived GTs | Glucosylation | Sotolone, Maple furanone | Odorless furanone glucosides |

Whole-Cell Systems for Furanone Synthesis

Whole-cell biocatalysis utilizes intact microbial cells as self-contained catalytic entities. This approach offers several advantages, including the in-situ regeneration of expensive cofactors (like NADH) and the potential to perform multi-step reaction cascades within a single cell. researchgate.net

Pseudomonas putida : Whole cells of Pseudomonas putida KT2440 have been successfully used for the selective oxidation of furfural (B47365) to furoic acid with quantitative yield. frontiersin.org The biocatalytic capacity of these cells can be significantly enhanced by adding HMF during the cell cultivation phase. frontiersin.org

Saccharomyces cerevisiae : Engineered yeast strains, such as Saccharomyces cerevisiae, are effective whole-cell biocatalysts for the production of furanones. researchgate.net They are known for their high oxidoreductase activity and can be used for various reduction reactions. researchgate.net For example, engineered yeast has been used to produce 2-ethyl-5-methyl-4-hydroxy-3(2H)-furanone (HEMF) through the reduction of a precursor. researchgate.net

Chemoenzymatic Cascades: Whole-cell systems can be integrated into one-pot, multi-step chemoenzymatic cascades. rsc.org For instance, L-aspartic acid has been synthesized from furfural in a one-pot, four-step process that combines biocatalytic oxidation, photooxygenation, base-catalyzed isomerization, and a final whole-cell catalysis step, achieving yields of up to 75% without isolating intermediates. rsc.org This highlights the potential of combining chemical and biological catalysis for the efficient valorization of furan-based platform chemicals. rsc.org

Biocatalyst Engineering for Enhanced Conversion of Biobased Furans

The conversion of abundant, biobased furans, such as furfural and 5-hydroxymethylfurfural (B1680220) (HMF), into value-added chemicals is a cornerstone of modern biorefineries. dongguk.edu Biocatalyst engineering plays a pivotal role by tailoring enzymes for improved activity, stability, and specificity towards these furan substrates, which can often be inhibitory to natural enzymes. sci-hub.se

Recent breakthroughs include the development of a robust transaminase (TA) from Shimia marina (SMTA), engineered for the scalable amination of biobased furan aldehydes. dongguk.edunih.govresearchgate.net Through crystallographic analysis and mutagenesis, researchers have gained mechanistic insights that allow for targeted modifications to enhance substrate conversion. dongguk.eduresearchgate.net This engineered biocatalyst exhibits high activity and broad substrate specificity, enabling the efficient synthesis of various furfurylamines. dongguk.edunih.gov

Similarly, ω-transaminase biocatalysts have been optimized for the conversion of furfural into furfurylamine (B118560). rsc.org These biocatalysts are often employed as whole-cell systems, which simplifies the process and improves catalyst stability. sci-hub.se Engineering efforts focus on improving the tolerance of these whole-cell biocatalysts to high concentrations of furan aldehydes, which are known to negatively affect enzyme activity. sci-hub.se For instance, investigations into the tolerance of recombinant E. coli cells expressing L-threonine aldolase (B8822740) for furfural revealed that complete conversion was achievable at concentrations up to 50 mM, but higher concentrations led to significant inhibition. sci-hub.se

Detailed research findings on engineered biocatalysts for furan conversion are summarized in the table below.

| Engineered Biocatalyst | Source Organism / System | Target Furan Substrate | Product | Key Engineering Insights |

| Transaminase (SMTA) | Shimia marina | Biobased furan aldehydes (e.g., HMF) | Furfurylamines | Crystallographic and mutagenesis analyses provided a structural basis for understanding and improving substrate conversion. dongguk.edunih.govresearchgate.net |

| ω-Transaminase | Recombinant E. coli | Furfural | Furfurylamine | Used in one-pot chemoenzymatic processes to upgrade biomass-derived furfural. rsc.org |

| L-threonine aldolase (PpLTA) | Recombinant E. coli | Furfural | β-(2-furyl)serine | Optimization of pH, temperature, and cofactor concentration enhanced aldol (B89426) addition activity. sci-hub.se |

| Reductase | Recombinant E. coli | Furfural | Furfuryl alcohol | Employed in tandem catalysis with chemocatalysts for the conversion of biomass to furfuryl alcohol. researchgate.net |

Chemoenzymatic Cascade Processes for Furan Compound Production

A notable example is the one-pot synthesis of furfuryl alcohol from biomass like corncob. researchgate.net This process uses a solid acid catalyst to convert biomass into furfural, which is then reduced to furfuryl alcohol in the same vessel by a biocatalyst, such as immobilized whole cells of recombinant Escherichia coli. researchgate.net Similarly, furfurylamine can be produced from biomass-derived furfural using an ω-transaminase biocatalyst in a tandem system. rsc.org These processes showcase the synergy between heterogeneous catalysts and biocatalysts in creating sustainable pathways to key bio-based chemicals. rsc.org

Another innovative chemoenzymatic cascade involves the synthesis of chiral β-(2-furyl)serine, a valuable noncanonical amino acid, from biomass. sci-hub.se In this process, a magnetic solid acid first catalyzes the conversion of corncob to furfural. Subsequently, an engineered L-threonine aldolase biocatalyst converts the furfural into the target amino acid with high yield and enantioselectivity. sci-hub.se The magnetic nature of the solid acid allows for its easy separation and recycling, enhancing the sustainability of the process. sci-hub.se

The versatility of this approach is further demonstrated in the synthesis of N-substituted 5-(hydroxymethyl)-2-furfuryl amines. csic.es The process begins with the reductive amination of HMF using a non-noble metal catalyst, followed by the selective enzymatic esterification of the hydroxyl group using a lipase, achieving nearly complete conversion to the desired amino-esters. csic.es

The table below outlines several chemoenzymatic cascade systems developed for furan compound production.

| Chemoenzymatic System | Chemocatalyst | Biocatalyst | Starting Material | Furan Product |

| Tandem Catalysis | Sulfonated tin-loaded rice husk | Kluyveromyces marxianus (KPADH cell) | Corncob | Furfuryl alcohol. researchgate.net |

| Tandem Catalysis | Sulfonated Sn–graphite | Reductase or ω-transaminase | Bamboo shoot shell | Furfuryl alcohol or Furfurylamine. rsc.org |

| Magnetic Cascade | Magnetic solid acid (Fe3O4@MCM-41/SO42–) | L-threonine aldolase (PpLTA) | Corncob / Furfural | Chiral β-(2-furyl)serine. sci-hub.se |

| Coupled Reaction | Cobalt nanoparticles (Co@C) | Lipase CALB (Novozym 435) | 5-Hydroxymethylfurfural (HMF) | Amino-ester derivatives. csic.es |

Mechanistic Investigations of Chemical Reactions Involving 1 5 Ethylfuran 2 Yl Ethanone

Oxidative Reactivity and Degradation Mechanisms

The oxidation of furan (B31954) compounds, including 1-(5-ethylfuran-2-yl)ethanone, is a complex process influenced by the nature of the oxidizing agent and reaction conditions. These reactions can lead to a variety of products through different mechanistic pathways.

Baeyer-Villiger monooxygenases (BVMOs) are a class of enzymes capable of catalyzing the oxidation of ketones to esters or lactones. thieme-connect.de While the direct enzymatic oxidation of this compound by BVMOs is not extensively detailed in the provided search results, the behavior of similar furan compounds provides significant insight. BVMOs have been shown to act on various furan derivatives, primarily catalyzing the insertion of an oxygen atom adjacent to a carbonyl group. mdpi.comresearchgate.net

For furan aldehydes like furfural (B47365), BVMOs can produce furanoid acids as the main product instead of the typical Baeyer-Villiger oxidation product, a formyl ester. mdpi.comresearchgate.netresearchgate.net This occurs via a reactive peroxyflavin enzyme intermediate that forms a Criegee intermediate, which can then lead to either the acid or the ester. mdpi.comresearchgate.net It is plausible that this compound could undergo a similar enzymatic transformation, potentially yielding an ester through the insertion of an oxygen atom between the carbonyl carbon and the furan ring or the methyl group. The specific regioselectivity would depend on the particular BVMO used. rug.nl The use of BVMOs offers a biocatalytic route for the selective oxidation of furans, which are valuable platform chemicals derived from biomass. mdpi.comresearchgate.net

Table 1: Examples of BVMO-catalyzed reactions on furan compounds.

| Enzyme | Substrate | Major Product(s) | Reference |

|---|---|---|---|

| Phenylacetone monooxygenase (PAMO) | Furfural | 2-Furoic acid | mdpi.comresearchgate.net |

| PAMOM446G (mutant) | Furfural | 2-Furoic acid | mdpi.comresearchgate.net |

| Cyclohexanone monooxygenase (CHMO) | Bicyclic ketones | Corresponding lactones | rug.nl |

Electrocatalytic oxidation presents a promising method for the conversion of furan compounds into value-added chemicals under mild conditions. researchgate.netrsc.orgacs.org The process typically involves the use of a catalyst to facilitate the transfer of electrons and promote oxidation reactions at an electrode surface. For furanic aldehydes like furfural, the electrocatalytic oxidation to furoic acid can proceed through either a two-electron or a one-electron pathway. researchgate.netrsc.org

The mechanism is highly dependent on the catalyst material and the reaction conditions. For instance, on a Cu(111) surface, the oxidation of furfural to furoic acid is proposed to occur via a specific reaction pathway with a defined free-energy diagram. researchgate.net Studies on Pt(111) surfaces have shown that the presence of oxygen significantly alters the reaction pathways for furan and furfuryl alcohol oxidation. nsf.govacs.org Furan itself can be oxidized to partial oxidation products like 2(5H)-furanone and maleic anhydride (B1165640). nsf.gov The ethyl group on this compound would likely influence the adsorption and subsequent oxidation on the catalyst surface, potentially leading to different product distributions compared to unsubstituted or differently substituted furans. The oxidation potential of polyfurans is also noted to decrease with alkyl substitution. rsc.org

Alkylated furans, while having attractive properties as fuel blendstocks, generally exhibit poor oxidative stability compared to conventional gasoline. bohrium.comosti.gov This instability is a significant concern for their practical application. The oxidation of alkylated furans leads to the formation of highly polar ring-opening products. bohrium.comosti.gov These initial oxidation products can then react further with the starting furan compound, leading to the formation of dimers, trimers, and higher polymers that still contain intact furan rings. bohrium.comosti.gov

The presence of an ethyl group, as in this compound, is expected to influence this process. Density functional theory (DFT) calculations have suggested that OH radicals can form through reaction with the alkyl group, and the subsequent addition of these radicals to the furan ring is an energetically favorable process that leads to ring-opening. bohrium.comosti.gov

A major consequence of the low oxidative stability of alkylated furans is the formation of insoluble gums. bohrium.comosti.gov These gums are problematic as they can cause issues in fuel storage and vehicle fuel systems. bohrium.comosti.gov The formation of these gums is a result of the polymerization reactions described in the previous section. Evaporation of alkylated furan blends under ambient conditions can also lead to the formation of gums that contain peroxides. bohrium.com

In the broader context of furan oxidation, various secondary products can be formed. For example, the photooxidation of furan can lead to the formation of secondary organic aerosols (SOA), with the yield and composition being dependent on factors like NOx levels and humidity. copernicus.org The oxidation of furan and its derivatives can also yield products such as maleic acid, maleic anhydride, and various carboxylic acids depending on the reaction conditions and catalysts used. researchgate.net The degradation of the furan ring can be initiated by the formation of an endoperoxide. researchgate.netrug.nl

Reductive Transformations

Biocatalytic reduction offers a green and sustainable alternative to chemical methods for the transformation of furan aldehydes and ketones into valuable alcohols. nih.gov This approach often utilizes enzymes or whole-cell systems to achieve high selectivity under mild conditions. nih.govresearchgate.net

For furan aldehydes like furfural and 5-hydroxymethylfurfural (B1680220) (HMF), biocatalytic reduction selectively targets the carbonyl group to produce the corresponding alcohols, furfuryl alcohol (FAL) and 2,5-bis(hydroxymethyl)furan (BHMF), respectively. nih.gov A variety of enzymes, including alcohol dehydrogenases (ADHs) and ketoreductases (KREDs), are employed for these transformations. acs.orgaalto.fi These enzymes often rely on cofactors such as NAD(P)H for the supply of reducing equivalents. acs.org

While specific studies on the biocatalytic reduction of this compound are not detailed in the provided results, the principles derived from the reduction of other furan ketones are applicable. Commercial ketoreductases are known to be effective in the reduction of ketones, particularly those with a steric difference between the two substituents on the carbonyl carbon, which is the case for this compound (an ethylfuran group and a methyl group). aalto.fi This suggests that biocatalytic reduction could be a viable strategy for the enantioselective synthesis of the corresponding alcohol, 1-(5-ethylfuran-2-yl)ethanol.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-(5-ethylfuran-2-yl)ethanol |

| 2,5-bis(hydroxymethyl)furan (BHMF) |

| 2,5-diformyl furan (DFF) |

| 2,5-furan dicarboxylic acid (FDCA) |

| 2-Furoic acid |

| 2(5H)-furanone |

| 5-formyl-2-furancarboxylic acid (FFCA) |

| 5-(hydroxymethyl) furfural (HMF) |

| 5-hydroxymethyl-2-furancarboxylic acid (HMFCA) |

| Furan |

| Furfural |

| Furfuryl alcohol (FAL) |

| Maleic acid |

Chemo-selective Reduction of Carbonyl Groups

The chemo-selective reduction of the carbonyl group in this compound to its corresponding alcohol, 1-(5-ethylfuran-2-yl)ethanol, can be achieved using various reducing agents. Commonly employed reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The mechanism of these reductions involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon.

With sodium borohydride, the reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol. The solvent participates in the reaction by protonating the initially formed alkoxide intermediate to yield the final alcohol product. The general mechanism is as follows:

Nucleophilic Attack: The borohydride anion ([BH₄]⁻) delivers a hydride ion to the carbonyl carbon of this compound. This step breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetraalkoxyborate intermediate.

Protonation: The alkoxide intermediate is then protonated by the solvent to give 1-(5-ethylfuran-2-yl)ethanol.

Lithium aluminum hydride is a more powerful reducing agent and is typically used in aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. The mechanism is similar to that of NaBH₄, involving hydride transfer, but the workup step with water or acid is necessary to protonate the resulting alkoxide and neutralize the aluminum salts.

The chemo-selectivity of these reagents is crucial as they preferentially reduce the carbonyl group without affecting the furan ring or the ethyl substituent under standard conditions. This selectivity is attributed to the milder nature of these hydride reagents compared to more aggressive reduction methods that could potentially lead to the reduction or opening of the furan ring.

Table 1: Reagents for Chemo-selective Carbonyl Reduction

| Reagent | Solvent | Typical Reaction Conditions | Product |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Room Temperature | 1-(5-ethylfuran-2-yl)ethanol |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether, THF | 0 °C to Room Temperature, followed by aqueous workup | 1-(5-ethylfuran-2-yl)ethanol |

Electrophilic Substitution and Ring-Opening Reactions of the Furan Moiety

The furan ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. However, the acetyl group at the 2-position is an electron-withdrawing group, which deactivates the furan ring towards electrophilic attack compared to unsubstituted furan. The ethyl group at the 5-position is an electron-donating group, which helps to activate the ring. The directing effects of these substituents influence the position of further substitution.

Electrophilic substitution reactions, such as nitration or halogenation, would likely occur at the C3 or C4 positions of the furan ring, as the C2 and C5 positions are already substituted. The acetyl group's deactivating nature can make these reactions require harsher conditions than those for simple furans.

Under strongly acidic or certain oxidative conditions, the furan ring can undergo ring-opening reactions. For instance, oxidation with agents like potassium permanganate (B83412) or chromium trioxide can lead to the cleavage of the furan ring, forming dicarboxylic acids or other degradation products. The stability of the furan ring is a significant factor in its chemistry, and ring-opening provides a pathway to highly functionalized linear compounds. The presence of substituents can influence the ease of ring-opening. For example, studies on related alkylated furans have shown that oxidation can lead to ring-opening products that may further react to form dimers and polymers. nrel.gov The reaction with hydroxyl radicals, which can be formed under certain oxidative conditions, is energetically favored to add to the furan ring and lead to ring-opening products. nrel.gov

Carbon-Carbon and Carbon-Heteroatom Bond Formation Reactions

The acetyl group of this compound provides a reactive site for various carbon-carbon and carbon-heteroatom bond-forming reactions.

Carbon-Carbon Bond Formation:

The methyl group of the acetyl moiety is acidic and can be deprotonated by a strong base to form an enolate. This enolate is a powerful nucleophile and can participate in a variety of classic C-C bond-forming reactions, including:

Aldol (B89426) Condensation: The enolate can react with aldehydes or ketones to form β-hydroxy ketones.

Claisen Condensation: Reaction with an ester can yield a β-dicarbonyl compound.

Alkylation: The enolate can be alkylated by reacting with alkyl halides.

Furthermore, the furan ring itself can participate in Friedel-Crafts type reactions, although the deactivating effect of the acetyl group must be considered. rsc.orgnih.gov These reactions typically involve the use of a Lewis acid catalyst to generate a strong electrophile that can attack the aromatic ring. rsc.orgnih.gov

Carbon-Heteroatom Bond Formation:

Carbon-heteroatom bonds can also be formed at the acetyl group or the furan ring. wiley-vch.delibretexts.orgnih.gov

The carbonyl oxygen can be protonated or act as a Lewis base, participating in reactions like acetal (B89532) formation with alcohols in the presence of an acid catalyst.

The enolate can also react with electrophilic heteroatom sources. For example, reaction with a source of electrophilic bromine (e.g., N-bromosuccinimide) could lead to an α-bromo ketone.

Transition metal-catalyzed cross-coupling reactions are a modern and versatile method for forming C-N, C-O, and C-S bonds. nih.govmdpi.com While specific examples involving this compound are not prevalent in the provided search results, the principles of these reactions could be applied. For instance, palladium- or copper-catalyzed amination or etherification reactions could potentially functionalize the furan ring, provided suitable starting materials (e.g., a halogenated derivative of this compound) are used. wiley-vch.demdpi.com

Table 2: Examples of C-C and C-Heteroatom Bond Forming Reactions

| Reaction Type | Reagents | Functional Group Involved | Product Type |

|---|---|---|---|

| Aldol Condensation | Base, Aldehyde/Ketone | Acetyl group (enolate) | β-Hydroxy ketone |

| Claisen Condensation | Strong Base, Ester | Acetyl group (enolate) | β-Dicarbonyl compound |

| Friedel-Crafts Acylation | Lewis Acid, Acyl Halide | Furan Ring | Acyl-substituted furan |

| Acetal Formation | Alcohol, Acid Catalyst | Carbonyl group | Acetal |

Thermal and Photochemical Decomposition Pathways

The thermal and photochemical stability of furan derivatives is a subject of interest, particularly in the context of biofuels and food chemistry. researchgate.net While specific detailed studies on the thermal and photochemical decomposition of this compound are not extensively covered in the search results, general principles for substituted furans can be applied.

Thermal Decomposition:

At elevated temperatures, furan and its derivatives can undergo complex decomposition reactions. researchgate.net For alkylated furans, unimolecular decomposition can involve the cleavage of C-H and C-C bonds on the side chains. mdpi.com For instance, in a related compound, 5-methyl-2-ethylfuran, the cleavage of bonds on the ethyl group is a potential decomposition pathway. mdpi.com The furan ring itself can also break apart, leading to the formation of smaller, volatile compounds. The presence of the acetyl group in this compound would likely influence the decomposition pathways, potentially providing additional reaction channels such as decarbonylation. The oxidation of alkylated furans can produce gums, which are polymers formed from ring-opening products reacting with the parent furan compound. nrel.gov

Photochemical Decomposition:

Furan and its derivatives can undergo photochemical reactions upon absorption of UV light. These reactions can include cycloadditions, rearrangements, and fragmentation. The furan ring can react as a diene in [4+2] cycloadditions or undergo [2+2] cycloadditions. Intramolecular cycloadditions are also possible if a suitable dienophile is present in a substituent. core.ac.uk The presence of the carbonyl group in this compound introduces the possibility of photochemical reactions characteristic of ketones, such as Norrish Type I (alpha-cleavage) and Norrish Type II (intramolecular hydrogen abstraction) reactions, which could lead to a variety of degradation products.

Table 3: Potential Decomposition Products and Pathways

| Condition | Potential Pathway | Potential Products |

|---|---|---|

| Thermal | C-C and C-H bond cleavage on side chains | Smaller alkyl and furan-containing radicals |

| Thermal | Furan ring fragmentation | Volatile organic compounds, CO |

| Thermal Oxidation | Ring-opening and polymerization | Dicarboxylic acids, gums |

| Photochemical | Cycloaddition reactions | Bicyclic compounds |

| Photochemical | Norrish Type I/II reactions | Radical fragments, smaller ketones and alkenes |

Advanced Analytical Characterization Techniques for 1 5 Ethylfuran 2 Yl Ethanone

Mass Spectrometry-Based Profiling

Mass spectrometry (MS) stands as a cornerstone for the analysis of 1-(5-Ethylfuran-2-yl)ethanone, offering high sensitivity and specificity. Various MS-based approaches provide comprehensive profiling of this compound, even in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. uokerbala.edu.iq In this method, the sample is first vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for its identification.

The electron ionization (EI) mass spectrum of this compound typically shows a molecular ion peak (M+) corresponding to its molecular weight. Key fragmentation patterns can also be observed, which aid in its structural confirmation. Studies have utilized GC-MS to identify furan (B31954) derivatives, including this compound, in various food products and environmental samples. nih.govresearchgate.netmdpi.comjfda-online.comresearchgate.net For instance, it has been identified as a volatile flavor compound in foods that have undergone heat processing. researchgate.net The technique's ability to separate complex mixtures makes it invaluable for analyzing the volatile profile of diverse matrices. nih.govmdpi.comjfda-online.commdpi.com

Direct Analysis in Real-Time (DART) Coupled with Time-of-Flight Mass Spectrometry (TOF MS)

Direct Analysis in Real-Time (DART) is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal to no sample preparation. nih.gov When coupled with a high-resolution mass analyzer like a time-of-flight (TOF) mass spectrometer, DART-TOF-MS provides accurate mass measurements, enabling the determination of elemental compositions. nrel.govrsc.org

This technique is particularly advantageous for the rapid screening of this compound in various samples. researchgate.net The DART source generates excited-state helium atoms that interact with atmospheric water molecules to create protonated water clusters. These clusters then transfer a proton to the analyte molecule, resulting in a protonated molecule [M+H]+, which is detected by the TOF-MS. The high resolving power of TOF-MS allows for the differentiation of this compound from other isobaric compounds. acs.orgethz.chresearchgate.net This method has been successfully applied to the analysis of furan derivatives in complex matrices, offering a significant reduction in analysis time compared to traditional chromatographic methods. researchgate.netfossiliontech.com

Applications in Complex Matrix Analysis and Metabolomics

The detection and quantification of this compound in complex matrices such as food, beverages, and biological samples present significant analytical challenges due to the presence of numerous interfering compounds. mdpi.comsemanticscholar.org Advanced MS-based techniques are crucial for overcoming these challenges. GC-MS and DART-TOF-MS have been instrumental in the analysis of this compound in complex food matrices, contributing to our understanding of flavor chemistry and food quality. nih.govmdpi.com

In the field of metabolomics, which involves the comprehensive study of small molecules (metabolites) within a biological system, these techniques are employed to profile changes in metabolite concentrations. While direct metabolomic studies focusing specifically on this compound are not extensively documented, the methodologies are well-suited for such investigations. For example, the detection of furan derivatives in exhaled breath using high-resolution mass spectrometry highlights the potential for these techniques in non-invasive diagnostics and biomarker discovery. acs.orgethz.chresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound. rsc.orgmdpi.com Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. rsc.orgmdpi.comresearchgate.net

The ¹H NMR spectrum of this compound exhibits characteristic signals for the protons of the ethyl group (a triplet and a quartet), the acetyl group (a singlet), and the furan ring (two doublets). rsc.org Similarly, the ¹³C NMR spectrum shows distinct resonances for each carbon atom, including the carbonyl carbon, the carbons of the furan ring, and the carbons of the ethyl and acetyl groups. rsc.orgresearchgate.net The chemical shifts and coupling constants observed in these spectra provide definitive proof of the compound's structure. Two-dimensional NMR techniques, such as COSY and HMQC, can be used to further confirm the connectivity between protons and carbons. mdpi.com

Below is a table summarizing typical NMR data for this compound.

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Furan-H3 | ~6.10 (d) | ~108.9 |

| Furan-H4 | ~7.15 (d) | ~115.7 |

| CH₃ (acetyl) | ~2.40 (s) | ~21.7 |

| CH₂ (ethyl) | ~2.60 (q) | ~21.4 |

| CH₃ (ethyl) | ~1.19 (t) | ~12.1 |

| C=O | - | ~195.0 |

| Furan-C2 | - | ~146.4 |

| Furan-C5 | - | ~157.4 |

| Furan-C3 | - | ~108.7 |

| Furan-C4 | - | ~115.8 |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. Data is compiled from various sources. rsc.org

Chromatographic Separations and Coupled Techniques (e.g., Gel Permeation Chromatography for Polymer Analysis)

Chromatographic techniques are fundamental for the separation and purification of this compound from reaction mixtures or complex samples. Besides GC, other chromatographic methods can be employed.

While not directly applied to the analysis of the monomeric this compound itself, Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography, is a valuable technique for the analysis of polymers derived from furan compounds. researchgate.netjournals.co.zadigitellinc.comjournals.co.zagoogle.com GPC separates molecules based on their size in solution. journals.co.za Larger molecules elute first, followed by smaller molecules. This technique is crucial for determining the molecular weight distribution of polymers synthesized using furan-based monomers. researchgate.netgoogle.com For instance, if this compound were used as a building block in polymerization reactions, GPC would be essential for characterizing the resulting macromolecular structures. researchgate.netdigitellinc.com The study of furan-based polymers is an active area of research, with applications in the development of new materials from renewable resources. researchgate.net

Computational and Theoretical Chemistry Studies of 1 5 Ethylfuran 2 Yl Ethanone

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, enabling the determination of a molecule's electronic structure and a wide array of associated properties from first principles. northwestern.edu These calculations solve the Schrödinger equation for a given molecular system, providing detailed information about energy, geometry, and electronic distribution. northwestern.eduwhiterose.ac.uk For furan (B31954) derivatives, methods like Density Functional Theory (DFT) are commonly employed to investigate electronic and structural properties. unram.ac.id

Studies on related furan compounds often utilize the B3LYP functional with basis sets such as 6-31G(d) or 6-31G(2df,p) for geometry optimization and property calculation. unram.ac.idnrel.gov For higher accuracy in thermochemical data, composite methods like the Gaussian-4 (G4) theory are used, which have shown high precision for the enthalpies of formation of furan derivatives. nrel.govresearchgate.net

For 1-(5-ethylfuran-2-yl)ethanone, quantum chemical calculations can elucidate key parameters that govern its reactivity. These calculations provide insights into the distribution of electrons within the molecule, highlighting regions susceptible to electrophilic or nucleophilic attack. The furan ring, an aromatic heterocycle, possesses a unique conjugated π-system that is influenced by the electron-donating ethyl group and the electron-withdrawing acetyl group.

Key properties derived from these calculations include:

Molecular Geometry: Bond lengths, bond angles, and dihedral angles for the most stable conformation.

Electronic Energies: Total energy, energies of frontier molecular orbitals (HOMO and LUMO), and the HOMO-LUMO gap, which are crucial for predicting chemical reactivity. unram.ac.id

Charge Distribution: Atomic charges and electrostatic potential maps, which indicate the electron-rich and electron-poor regions of the molecule.

Spectroscopic Properties: Predictions of vibrational frequencies (IR spectra) and NMR chemical shifts that can be compared with experimental data for structural confirmation. researchgate.net

| Calculated Property | Significance in Reactivity Analysis | Common Computational Method |

| EHOMO (Highest Occupied Molecular Orbital energy) | Relates to the ability to donate electrons; higher energy indicates greater reactivity towards electrophiles. unram.ac.id | DFT (e.g., B3LYP/6-31G(d)) |

| ELUMO (Lowest Unoccupied Molecular Orbital energy) | Relates to the ability to accept electrons; lower energy indicates greater reactivity towards nucleophiles. unram.ac.id | DFT (e.g., B3LYP/6-31G(d)) |

| HOMO-LUMO Energy Gap (ΔE) | Indicates chemical stability; a smaller gap suggests higher reactivity. unram.ac.id | DFT (e.g., B3LYP/6-31G(d)) |

| Dipole Moment (μ) | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. unram.ac.idresearchgate.net | DFT, MP2, QCISD |

| Electron Affinity (EA) | Energy released when an electron is added; relates to oxidizing capability. unram.ac.id | DFT, G4 |

| Ionization Potential (IP) | Energy required to remove an electron; relates to reducing capability. unram.ac.id | DFT, G4 |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution, identifying sites for electrophilic and nucleophilic attack. | DFT |

**5.2. Molecular Modeling and Simulation Approaches

Molecular modeling and simulation encompass a range of computational techniques used to represent and study the behavior of molecules. These approaches are critical for understanding dynamic processes and complex chemical phenomena that are difficult to observe experimentally.

Conformational analysis of this compound involves identifying the molecule's most stable three-dimensional arrangements. The molecule has rotational freedom around the single bonds connecting the ethyl and acetyl groups to the furan ring. Different rotational isomers (conformers) can have distinct energies, and identifying the global minimum energy conformer is crucial for accurate predictions of other molecular properties.

This analysis is typically performed by systematically rotating the flexible dihedral angles and calculating the potential energy at each step using methods like molecular mechanics (MM) or quantum mechanical (QM) calculations. The resulting potential energy surface reveals the low-energy conformers and the energy barriers separating them. For furan derivatives, DFT methods are well-suited for obtaining reliable conformational energy profiles.

Transition State Theory (TST) is a cornerstone of chemical kinetics, providing a framework for understanding and calculating the rates of chemical reactions. umn.eduwikipedia.org TST postulates that for a reaction to occur, reactants must pass through a high-energy configuration known as the transition state (or activated complex), which exists in a quasi-equilibrium with the reactants. wikipedia.orglibretexts.orgfiveable.me The rate of the reaction is then determined by the concentration of this activated complex and the frequency at which it converts to products. wikipedia.org

Computational chemistry is used to map the potential energy surface of a reaction, locating the reactants, products, and, most importantly, the transition state structure, which is a saddle point on this surface. umn.edu For reactions involving furan derivatives, such as oxidation, isomerization, or synthesis, DFT calculations (e.g., using B3LYP or M06-2X functionals) can be employed to find the geometries and energies of transition states. nrel.govmaxapress.com

For instance, in the theoretical study of the Au-catalyzed isomerization of alkynyl epoxides to furans, DFT calculations were used to elucidate the multi-step mechanism, identifying five distinct transition states corresponding to epoxide ring opening, ring closure, and proton movements. maxapress.com Similarly, studies on the oxidation of alkylated furans have used DFT to optimize transition state structures and intrinsic reaction coordinate (IRC) calculations to confirm that these structures connect the correct reactants and products. nrel.gov By calculating the energy difference between the reactants and the transition state, the activation energy (Ea) can be determined, which is a key parameter in the Arrhenius and Eyring equations for predicting reaction rates. wikipedia.orglibretexts.org

Prediction of Molecular Properties for Structure-Reactivity Correlations

A significant application of computational chemistry is the prediction of molecular properties to establish Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR). These models create a mathematical correlation between the computed structural or electronic properties of a series of compounds and their experimentally measured biological activity or chemical reactivity. unram.ac.id

For furan derivatives, QSAR studies have been successfully applied to predict various activities, including corrosion inhibition, anti-inflammatory effects, and antimicrobial properties. unram.ac.idresearchgate.netaimspress.com The process involves:

Calculating Molecular Descriptors: A set of descriptors for each molecule in a series is calculated using computational methods. These can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume), or topological. unram.ac.idaimspress.com DFT is a common method for obtaining these electronic descriptors. unram.ac.id

Developing a Correlation Model: Statistical methods such as Multiple Linear Regression (MLR) or Principal Component Regression (PCR) are used to build a mathematical equation linking the descriptors to the observed activity. unram.ac.id

Validation: The model's predictive power is tested using both internal (e.g., cross-validation) and external validation sets of compounds. researchgate.net

A study on furan derivatives as corrosion inhibitors used DFT to calculate 15 different electronic and structural descriptors, which were then correlated with inhibition efficiency. unram.ac.id The resulting QSAR model showed a high predictive ability, demonstrating the utility of this approach. unram.ac.id For this compound, such an approach could predict its potential biological activities by comparing its calculated descriptors to those in established QSAR models for furan-based compounds.

| Molecular Descriptor | Description | Relevance to Reactivity/Activity |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Correlates with electron-donating ability. unram.ac.id |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Correlates with electron-accepting ability. unram.ac.id |

| ΔE (Energy Gap) | Difference between ELUMO and EHOMO. | Indicator of chemical stability and reactivity. unram.ac.id |

| μ (Dipole Moment) | Measure of the net molecular polarity. | Influences intermolecular interactions and adsorption on surfaces. unram.ac.id |

| log P | Logarithm of the partition coefficient between octanol (B41247) and water. | Describes lipophilicity, affecting membrane permeability. unram.ac.id |

| χ (Electronegativity) | Tendency of an atom/molecule to attract electrons. | Relates to the ability to accept electrons. unram.ac.id |

| η (Hardness) | Resistance to change in electron distribution. | Related to the HOMO-LUMO gap; hard molecules are less reactive. unram.ac.id |

| σ (Softness) | Reciprocal of hardness. | Soft molecules are more polarizable and reactive. unram.ac.id |

Advanced Computational Methodologies in Furan Chemistry

Beyond standard DFT and QSAR models, more advanced computational techniques are being applied to study the complex chemistry of furans.

High-Accuracy Composite Methods: Methods like Gaussian-4 (G4) provide highly accurate thermochemical data (e.g., enthalpies of formation) by combining results from several high-level calculations. nrel.govnih.gov These methods are crucial for building accurate kinetic models for processes like combustion and pyrolysis of furan-based biofuels. nih.gov

Reactive Force Fields (ReaxFF): For simulating large systems and long timescales, such as chemical reactions in polymers, ReaxFF provides a powerful alternative to more computationally expensive QM methods. ReaxFF is a type of force field that can model bond formation and breaking. It has been used to study the kinetics of Diels-Alder reactions involving furan moieties in self-healing materials, with the force field parameters trained against DFT data. acs.org

Machine Learning and Deep Learning: Advanced computational models are being used to predict the metabolic fate of drug candidates. For furan-containing molecules, which can be bioactivated to reactive metabolites, deep neural networks have been developed to predict the probability of epoxidation by cytochrome P450 enzymes. nih.govnih.gov These models, trained on large datasets of known metabolic transformations, can identify when a furan alert is likely to lead to bioactivation with high accuracy. nih.govnih.gov

Master Equation/RRKM Theory: For unimolecular and bimolecular reactions, especially under varying temperature and pressure conditions, solving a master equation based on TST and Rice–Ramsperger–Kassel–Marcus (RRKM) theory provides detailed, pressure-dependent rate constants. nih.gov This approach has been used to construct potential energy surfaces and calculate rate constants for the decomposition and oxidation reactions of furan-based fuels like 2-vinylfuran and 2-acetylfuran (B1664036). nih.govresearchgate.net

These advanced methodologies represent the cutting edge of computational furan chemistry, enabling more accurate predictions and deeper understanding of reaction mechanisms, kinetics, and metabolism.

Biological Activity and Structure Activity Relationship Sar of 1 5 Ethylfuran 2 Yl Ethanone Derivatives

Antimicrobial and Biofilm-Inhibitory Activities

The furanone substructure, closely related to furan (B31954), is a key pharmacophore that has demonstrated notable antimicrobial and antibiofilm capabilities. researchgate.net These compounds are of interest for their potential to combat bacterial pathogens, including those that form resilient biofilms on medical implants and other surfaces, which are notoriously difficult to treat with conventional antibiotics. researchgate.netnih.gov

Furan derivatives have shown varied efficacy against both Gram-positive and Gram-negative bacteria. For instance, certain 2(5H)-furanone derivatives exhibit highly specific antibacterial activity, effectively repressing the growth of Gram-positive bacteria like Staphylococcus aureus, Staphylococcus epidermidis, Bacillus subtilis, and Micrococcus luteus at concentrations between 8–16 μg/mL. nih.gov In contrast, the growth of Gram-negative bacteria such as Klebsiella pneumoniae, Serratia marcescens, Pseudomonas aeruginosa, and Escherichia coli remained largely unaffected even at higher concentrations. nih.gov

Other studies have synthesized novel furan-based compounds, including azetidine-2-one and thiazolidine-4-one derivatives, which have demonstrated potent antimicrobial activity. researchgate.net Similarly, certain 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have shown significant activity against S. aureus, including methicillin-resistant strains (MRSA), with Minimum Inhibitory Concentration (MIC) values below 1 µg/mL. mdpi.com However, the activity of these benzimidazole derivatives against Gram-negative bacteria like E. coli was generally low. mdpi.com

The table below summarizes the antimicrobial activity of selected furan and related derivatives against various bacterial strains.

| Compound Class | Bacterial Strain | Activity (MIC/MBC in µg/mL or µM) | Reference |

| 2(5H)-Furanone Derivative (F105) | S. aureus (MSSA & MRSA) | MIC: 10, MBC: 40 | nih.gov |

| 2(5H)-Furanone Derivative (F105) | Gram-Positive Bacteria (S. aureus, B. subtilis, etc.) | MIC: 8-16 | nih.gov |

| 2(5H)-Furanone Derivative (F105) | Gram-Negative Bacteria (E. coli, P. aeruginosa, etc.) | Ineffective even at 128 | nih.gov |

| Thiazolidinone Derivatives | S. aureus, M. flavus, P. aeruginosa, etc. | MIC: 26.3–378.5 µM, MBC: 52.6–757.0 µM | mdpi.com |

| Indolylbenzo[d]imidazoles | S. aureus (including MRSA) | MIC < 1 | mdpi.com |

| 2(5H)-Furanone Derivative (F131) | S. aureus | MBPC: 8-16 | nih.gov |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MBPC: Minimal Biofilm-Preventing Concentration.

Bacterial biofilms create a protective environment that significantly increases resistance to antimicrobial agents. nih.gov A key strategy for combating biofilm-related infections is to inhibit their formation. researchgate.net Furan derivatives have been shown to interfere with biofilm formation, often by modulating bacterial cell-to-cell communication systems known as quorum sensing (QS). researchgate.net

Anti-inflammatory and Immunomodulatory Potentials

The furan scaffold is a component of various compounds investigated for anti-inflammatory properties. The anti-inflammatory effects of such derivatives are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. mdpi.com These pathways include the inactivation of transcription factors like NF-κB and the modulation of enzymes such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX), which are responsible for producing inflammatory mediators. mdpi.comnih.gov

For example, studies on pyrrole derivatives, which are structurally related to furans, have demonstrated potent anti-inflammatory activity. nih.govmdpi.com One such compound, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, significantly reduced paw edema in animal models and decreased serum levels of the pro-inflammatory cytokine TNF-α. nih.govmdpi.com This compound also increased levels of the anti-inflammatory cytokine TGF-β1, indicating an immunomodulatory effect. nih.govmdpi.com Similarly, certain methyl derivatives of flavone have been shown to inhibit the production of nitric oxide (NO) and other pro-inflammatory cytokines in stimulated macrophages. mdpi.com These findings suggest that furan-containing structures could be promising candidates for developing new anti-inflammatory agents.

Anticancer and Cytostatic Effects

Furan and its related heterocyclic derivatives have emerged as a significant class of compounds in the search for new anticancer agents. nih.gov Numerous studies have demonstrated the cytotoxic activity of furan-containing molecules against a variety of cancer cell lines. nih.gov

For instance, newly synthesized furan-based derivatives have shown good cytotoxic activity against breast cancer (MCF-7) cells, with IC₅₀ values as low as 2.96 μM. nih.gov Further investigation revealed that these compounds could disrupt the cell cycle at the G2/M phase and induce cell death through apoptosis. nih.gov The pro-apoptotic effect was linked to the intrinsic mitochondrial pathway, evidenced by an increase in p53 and Bax levels and a decrease in Bcl-2 levels. nih.gov

Other research has focused on silyl (B83357) derivatives of 3,4-dibromo-5-hydroxy-furan-2(5H)-one, which displayed enhanced antiproliferative activity compared to the parent compound, particularly against colon cancer cell lines. mdpi.com Benzofuran derivatives have also shown selective cytotoxic action against chronic myelogenous leukemia (K562) cells while being non-toxic to healthy cells. nih.gov The mechanism of action for these benzofurans was found to involve the generation of reactive oxygen species (ROS) and the induction of apoptosis. nih.gov

The table below presents the cytotoxic activity of various furan and benzofuran derivatives.

| Compound Class | Cancer Cell Line | Activity (IC₅₀ in µM) | Reference |

| Furan-based Derivative (Compound 7) | Breast (MCF-7) | 2.96 | nih.gov |

| Furan-based Derivative (Compound 4) | Breast (MCF-7) | 4.06 | nih.gov |

| Silyl Furan-2(5H)-one Derivative (3a) | Colon (HCT-116) | 1.4 | mdpi.com |

| Benzofuran Derivative (Compound 6) | Leukemia (K562) | < 30 | nih.gov |

| Benzofuran Derivative (Compound 8) | Leukemia (K562) | < 30 | nih.gov |

| Pyrazole Oxime Ether Derivative (5f) | Glioma (C6) | 5.13 | mdpi.com |

IC₅₀: The half maximal inhibitory concentration.

Antioxidant Mechanisms

Furan derivatives have been recognized for their antioxidant properties, which are primarily attributed to their chemical structure. researchgate.net The furan ring can participate in electron transfer and hydrogen atom transfer mechanisms, allowing it to effectively neutralize free radicals. researchgate.net The antioxidant capacity of these compounds is influenced by the nature of the substituents on the furan ring.

Studies on 2-substituted furan derivatives have shown that compounds with electron-donating groups, such as a hydroxyl group, exhibit good antioxidant properties. researchgate.net For example, 2-(p-hydroxy phenyl styryl)-furan showed an IC₅₀ value of approximately 40 μM in a DPPH radical scavenging assay. researchgate.net The antioxidant activity is correlated with thermodynamic parameters like the O–H bond dissociation energy (BDE), which for some hydroxy-substituted furans is comparable to that of vitamin E. researchgate.net Conversely, furan derivatives with strong electron-withdrawing groups, such as nitro or cyano substituents, tend to show reduced or no antioxidant activity. researchgate.net The primary mechanism by which these furan compounds quench DPPH radicals is believed to be through hydrogen atom transfer. researchgate.net

The antioxidant defense can involve several mechanisms, including:

Inhibiting the production of free radicals. mdpi.com

Directly scavenging free radicals. mdpi.com

Interrupting chain propagation reactions (chain-breaking). mdpi.com

Chelating metal ions that can catalyze oxidative reactions. mdpi.com

Modulation of Metabolic Pathways (e.g., Lipid Metabolism via LXRα and PPARα)

Nuclear receptors such as Liver X Receptors (LXRs) and Peroxisome Proliferator-Activated Receptors (PPARs) are key transcriptional regulators of lipid and carbohydrate metabolism. nih.govnih.gov They act as lipid sensors, and their modulation can significantly impact metabolic diseases. nih.gov

PPARα (Peroxisome Proliferator-Activated Receptor Alpha) is a major regulator of fatty acid catabolism. nih.gov Its activation generally leads to increased fatty acid oxidation. plos.org PPARα also possesses significant anti-inflammatory properties. nih.gov

LXRα (Liver X Receptor Alpha) plays a crucial role in cholesterol homeostasis and lipogenesis (fat synthesis). nih.gov Activation of LXRα promotes the synthesis of fatty acids and cholesterol. plos.org

While direct studies on 1-(5-Ethylfuran-2-yl)ethanone derivatives are limited, research on other small molecules demonstrates the potential for modulating these pathways. For example, the grapefruit flavonoid naringenin has been shown to activate PPARα and PPARγ while simultaneously inhibiting LXRα. plos.orgharvard.edu This dual action leads to an increase in the expression of genes involved in fatty acid oxidation (regulated by PPARα) and a decrease in genes related to lipogenesis (regulated by LXRα). plos.orgharvard.edu This effectively induces a "fasted-like" state in liver cells, increasing fat burning while reducing the production of cholesterol and bile acids. harvard.edu Given that furan derivatives represent a diverse class of small molecules, their potential to interact with and modulate nuclear receptors like PPARα and LXRα presents a compelling area for future investigation in the context of metabolic disorders.

Advanced Applications and Emerging Research Frontiers for 1 5 Ethylfuran 2 Yl Ethanone

Materials Science and Polymer Chemistry Applications

The rigid and aromatic nature of the furan (B31954) ring makes furanic compounds attractive building blocks for high-performance polymers. While research has heavily focused on monomers like 2,5-furandicarboxylic acid (FDCA) and 2,5-bis(hydroxymethyl)furan (BHMF), the potential of 1-(5-ethylfuran-2-yl)ethanone as a precursor for novel materials is an active area of investigation. dntb.gov.uanih.gov

The future of this compound in polymer science hinges on its effective derivatization to create bifunctional or multifunctional monomers suitable for polymerization. The acetyl group and the furan ring's C-H bonds are primary sites for chemical modification.

Potential Derivatization Strategies:

| Functional Group Target | Reaction Type | Potential Precursor Formed | Polymer Type |

| Acetyl Group (C=O) | Reduction | 1-(5-ethylfuran-2-yl)ethanol | Polyesters, Polyurethanes |

| Acetyl Group (α-H) | Aldol (B89426) Condensation | α,β-unsaturated ketone derivatives | Addition Polymers |

| Furan Ring | Oxidation / Ring Opening | Dicarboxylic acids | Polyesters, Polyamides |

| Furan Ring | Hydrogenation | Tetrahydrofuran (B95107) derivatives | Saturated Polyesters |

While direct polymerization of this compound has not been extensively reported, its conversion into more established monomer structures is a promising route. For instance, oxidation of the ethyl and acetyl side chains could potentially yield a furan-based dicarboxylic acid, analogous to FDCA, which is a key monomer for the bio-based polymer polyethylene (B3416737) furanoate (PEF). dntb.gov.ua

The integration of this compound into bio-based materials aligns with the growing demand for sustainable alternatives to petroleum-derived products. Furan-based polymers, in general, are known for their excellent thermal stability and barrier properties, making them suitable for applications in packaging and automotive industries. researchgate.netrsc.org The introduction of the ethyl group in this compound, compared to the more common methyl group found in 2-acetyl-5-methylfuran, could be leveraged to fine-tune polymer properties such as flexibility and solubility.

Research into furanic polymers often involves creating copolymers to enhance specific properties. mdpi.com Derivatives of this compound could be incorporated as co-monomers with established bio-based building blocks to create novel materials with tailored characteristics.

Renewable Fuels and Biofuel Components (e.g., as Gasoline Blendstocks)

Furan derivatives, often referred to as "furanics," are considered promising candidates for next-generation biofuels and fuel additives. Compounds like 2,5-dimethylfuran (B142691) (DMF) are noted for their high energy density and octane (B31449) ratings, making them compatible with existing gasoline infrastructure. mdpi.comelsevierpure.com

The conversion of this compound into a fuel component would likely involve a hydrodeoxygenation (HDO) process. This catalytic process removes oxygen atoms from the molecule, increasing its energy density and stability. The likely product of complete HDO would be 2-ethyl-5-methyltetrahydrofuran or alkanes, which can be blended with gasoline or diesel.

Hypothesized Hydrodeoxygenation Pathway:

Hydrogenation of Carbonyl: The acetyl group is reduced to a secondary alcohol.

Hydrogenolysis of C-O Bonds: The hydroxyl group and the furan ring's ether linkage are cleaved, and oxygen is removed as water.

Ring Saturation: The furan ring is hydrogenated to a more stable tetrahydrofuran ring.

Recent progress in the catalytic conversion of related compounds, such as 2-methylfuran, into liquid fuel precursors demonstrates the feasibility of this approach. nih.gov Hydroxyalkylation/alkylation reactions followed by HDO can produce long-chain alkanes suitable for diesel and jet fuel. nih.gov Although specific studies on this compound as a fuel blendstock are limited, the established pathways for other furanics provide a clear roadmap for future research.

Strategic Intermediates in Advanced Organic Synthesis

The furan nucleus is a versatile scaffold in organic chemistry, serving as a key intermediate in the synthesis of a wide range of complex molecules, including pharmaceuticals and fine chemicals. researchgate.netsmolecule.comrsc.org The specific substitution pattern of this compound offers unique synthetic possibilities.

A notable example of its application is in the synthesis of complex pharmaceutical agents. The molecule 2-(4-(5-ethylfuran-2-yl)-6-(2,2,6,6-tetramethylpiperidin-4-ylamino)pyridin-2-yl)-4-methylphenol, a known RecA inhibitor, incorporates the 1-(5-ethylfuran-2-yl) moiety. mdpi.com RecA inhibitors are being investigated for their potential to mitigate bacterial antibiotic resistance, highlighting the compound's relevance in addressing critical public health challenges. mdpi.com This demonstrates its utility as a building block in the construction of highly functionalized, biologically active molecules.

The reactivity of both the furan ring and the acetyl group allows for a variety of transformations, making it a valuable starting material. For example, the acetyl group can undergo reactions such as aldol condensations, reductions, and alpha-halogenations, while the furan ring can participate in Diels-Alder reactions or undergo electrophilic substitution.

Mechanistic Studies of Formation in Food and Natural Product Chemistry

This compound and related compounds are known contributors to the flavor and aroma profiles of various cooked and processed foods. unitn.it Understanding their formation pathways is crucial for controlling flavor development in the food industry.

The formation of furan derivatives in food is primarily attributed to the Maillard reaction and the thermal degradation of lipids. nih.govnih.gov

Maillard Reaction: This complex series of reactions between reducing sugars and amino acids is a major source of flavor compounds. sandiego.edukosfaj.org The formation of 2-acetylfuran (B1664036), a closely related compound, has been shown to proceed through several pathways, including the cyclization of an intact glucose skeleton or the recombination of smaller sugar fragments. researchgate.net It is hypothesized that this compound forms through analogous pathways, requiring specific precursors that can provide the necessary carbon skeleton.

Potential Maillard Reaction Precursors:

| Component | Precursor for |

| Furan Ring | Reducing sugars (e.g., glucose, fructose) |

| Acetyl Group | C2 sugar fragments (e.g., acetaldehyde, glycolaldehyde) or certain amino acids |

| Ethyl Group | C2 fragments derived from sugars or specific amino acids like alanine (B10760859) (via its Strecker aldehyde, acetaldehyde) which can then undergo further reactions. |

Lipid Oxidation: Another significant pathway involves the degradation of polyunsaturated fatty acids. The oxidation of lipids produces various α,β-unsaturated aldehydes. researchgate.net Studies have shown that these aldehydes can cyclize to form 2-alkylfurans, a reaction that is notably catalyzed by the presence of amino acids. researchgate.net For instance, 2-ethylfuran (B109080) can be formed from the secondary lipid oxidation product 2-hexenal. researchgate.net It is plausible that a similar pathway involving different aldehyde precursors could lead to the acetyl- and ethyl-substituted furan ring of this compound.

Thermal Degradation and Maillard Reaction Contributions

The stability of this compound under heat and its formation potential in food chemistry are critical for its application.

Thermal Degradation

Direct studies on the thermal decomposition of this compound are not extensively documented. However, research on analogous compounds, such as 5-Methyl-2-ethylfuran (5-MEF), provides significant insights into the likely degradation pathways. The thermal decomposition of substituted furans primarily involves the cleavage of bonds on the side chains and the furan ring itself.

For a compound like 5-MEF, unimolecular decomposition involves the breaking of C-H and C-C bonds on the ethyl and methyl side chains, as well as on the furan ring. mdpi.com The bonds on the side chains are typically more susceptible to cleavage than the C-H bonds of the furan ring due to lower bond dissociation energies. mdpi.com For this compound, the primary degradation pathways would likely involve the cleavage of the acetyl and ethyl groups from the furan ring. Theoretical studies on 2-acetylfuran pyrolysis show that its decomposition pathways include the generation of a 2-furanyl radical and an acetyl radical. acs.org

Key Thermal Decomposition Reactions for Structurally Similar Furans

| Reaction Type | Description | Potential Products from this compound |

|---|---|---|

| Side-Chain Fission | Cleavage of the alkyl or acyl groups from the furan ring. | 5-Ethylfuran-2-yl radical, Acetyl radical, Ethyl radical, 2-Acetylfuran-5-yl radical |

| H-Abstraction | Removal of a hydrogen atom from the ethyl side chain by other radicals, initiating chain reactions. | 1-(5-(1-hydroperoxyethyl)furan-2-yl)ethanone |

| Ring Opening | Fission of the furan ring itself, typically initiated by H-addition or H-transfer reactions, leading to the formation of acyclic carbonyl compounds. mdpi.com | Various unsaturated dicarbonyl compounds |

Maillard Reaction Contributions